N-(2,2-difluoropropyl)-N-methylcarbamoylchloride is an organic compound classified as a carbamoyl chloride. This compound features a carbamoyl group (–CONH2) linked to a chlorine atom, and it is characterized by its unique structure which includes a difluoropropyl substituent. Carbamoyl chlorides are significant intermediates in organic synthesis, particularly in the pharmaceutical and agrochemical industries.
N-(2,2-difluoropropyl)-N-methylcarbamoylchloride falls under the category of carbamoyl chlorides, which are known for their reactivity due to the presence of the electrophilic carbonyl group adjacent to the chlorine atom. This class of compounds is widely used for synthesizing other organic molecules.
The synthesis of N-(2,2-difluoropropyl)-N-methylcarbamoylchloride typically involves the reaction of N-(2,2-difluoropropyl)-N-methylamine with phosgene (COCl2). The reaction is generally carried out in an inert solvent such as dichloromethane or chloroform under controlled temperature conditions to minimize risks associated with phosgene, a highly toxic gas.
The reaction can be represented as follows:
In industrial settings, continuous flow systems are often employed to enhance efficiency and safety. The process is optimized to maximize yield while minimizing by-products and ensuring safe handling of toxic reagents.
The molecular formula of N-(2,2-difluoropropyl)-N-methylcarbamoylchloride is , with a molecular weight of approximately 177.57 g/mol. The compound's structure can be depicted using various notations:
CC(C)(C)CN(C)C(=O)ClInChI=1S/C5H8ClF2N O/c1-5(2,3)4(6)7-9(8)10/h4H,1-3H3These representations highlight the presence of the difluoropropyl group and the carbamoyl chloride functionality.
As a reactive intermediate, N-(2,2-difluoropropyl)-N-methylcarbamoylchloride can participate in various nucleophilic substitution reactions. It readily reacts with nucleophiles such as alcohols and amines to form stable carbamate derivatives.
The mechanism typically involves the nucleophile attacking the carbon atom of the carbonyl group while displacing the chloride ion. This process can be summarized as follows:
Where R-Nu represents a nucleophile such as an alcohol or amine.
The mechanism of action for N-(2,2-difluoropropyl)-N-methylcarbamoylchloride revolves around its ability to form reactive carbamoyl intermediates. These intermediates can interact with various biological molecules, leading to modifications that are useful in drug development and biochemical studies.
The specific pathways involved depend on the nature of the nucleophiles present and their biological targets. The formation of stable carbamate linkages is crucial for many pharmacological applications.
These properties make it essential to handle this compound under controlled conditions to prevent hazardous reactions .
N-(2,2-difluoropropyl)-N-methylcarbamoylchloride has several applications across various fields:
This compound's versatility underscores its significance in both academic research and industrial applications.
N-(2,2-Difluoropropyl)-N-methylcarbamoyl chloride is conventionally synthesized via reactions of N-methyl-2,2-difluoropropylamine with phosgene (COCl₂) or triphosgene (bis(trichloromethyl) carbonate). Phosgene gas, while highly toxic, enables direct carbamoyl chloride formation at low temperatures (−78°C to 0°C) in anhydrous chlorinated solvents like dichloromethane (DCM). This method typically achieves moderate yields (60–75%) but requires stringent safety infrastructure for gas handling [1] [8].
Triphosgene has emerged as a practical solid alternative, decomposing in situ to generate 3 equivalents of phosgene. Reactions employ 0.33–0.5 equivalents of triphosgene in tetrahydrofuran (THF) or DCM at 0–25°C, with a tertiary amine base (e.g., triethylamine, pyridine) to scavenge HCl. This approach delivers higher yields (85–92%) and improved purity (>95%) due to milder conditions and reduced hydrolysis risk [1] [6]. Critical parameters include:
Table 1: Comparative Analysis of Phosgene vs. Triphosgene Routes
| Parameter | Phosgene Route | Triphosgene Route |
|---|---|---|
| Reaction Temp | −78°C to 0°C | 0°C to 25°C |
| Equivalents | 1.0–1.2 eq COCl₂(g) | 0.33–0.5 eq C₃Cl₆O₃ |
| Yield Range | 60–75% | 85–92% |
| Purity Profile | Moderate (85–90%) | High (93–97%) |
| Key Advantage | Direct gas use | Solid handling/safety |
The difluoropropylamine precursor is synthesized via N-alkylation of methylamine with 2,2-difluoropropyl halides (bromide/chloride). Catalysis is essential to enhance selectivity and suppress over-alkylation:
Difluoropropylation efficiency hinges on:
Carbamoyl chloride formation involves HCl-generating reactions, necessitating optimized solvent/base systems to prevent degradation:
Table 2: Solvent/Base Systems for Carbamoyl Chloride Synthesis
| Solvent System | Base | Reaction Rate (k, min⁻¹) | Hydrolysis Risk | Yield Impact |
|---|---|---|---|---|
| Dichloromethane | Pyridine | 0.12 | Moderate | High (88%) |
| THF | Triethylamine | 0.08 | High | Moderate (75%) |
| Toluene | DIPEA⁺ | 0.05 | Low | High (90%) |
| DCM/Water⁺⁺ | NaHCO₃ | 0.03 | Controlled | 82% |
⁺ Diisopropylethylamine⁺⁺ Biphasic with phase-transfer catalyst
Chlorinated solvents (DCM, chloroform) suppress nucleophilic hydrolysis by minimizing water solubility. Biphasic systems (e.g., DCM/water with 5% NaHCO₃) enable acid scavenging while isolating the product organically. Organic-soluble bases (DIPEA) outperform inorganic alternatives (K₂CO₃) due to improved mixing and reduced aqueous workup needs [4] [10].
Carbamoyl chlorides hydrolyze to ureas via isocyanate intermediates or directly decompose to amines and CO₂. Key degradation pathways include:
Mitigation strategies:
Table 3: Byproducts and Control Strategies
| Byproduct | Formation Cause | Mitigation Approach | Residual Level |
|---|---|---|---|
| N,N'-dialkylurea | Carbamoyl chloride dimerization | Low-temp addition (<0°C) | <0.5% |
| Isocyanate⁺ | HCl elimination | Base selection (low temp) | 1–2% |
| Difluoropropylamine | Hydrolysis | Molecular sieves/scavengers | <0.3% |
⁺ Detected via IR spectroscopy (2270 cm⁻¹ peak)
Continuous flow reactors enhance safety and selectivity for triphosgene-based syntheses:
Key parameters:
CAS No.:
CAS No.: 13474-21-0
CAS No.: 17869-27-1
CAS No.: 3240-11-7
CAS No.: 22890-34-2
CAS No.: